2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
Brand Name: Vulcanchem
CAS No.: 14723-39-8
VCID: VC4150184
InChI: InChI=1S/C10H13NO/c1-10(2)11-7-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
SMILES: CC1(NCC2=CC=CC=C2O1)C
Molecular Formula: C10H13NO
Molecular Weight: 163.22

2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine

CAS No.: 14723-39-8

Cat. No.: VC4150184

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine - 14723-39-8

Specification

CAS No. 14723-39-8
Molecular Formula C10H13NO
Molecular Weight 163.22
IUPAC Name 2,2-dimethyl-3,4-dihydro-1,3-benzoxazine
Standard InChI InChI=1S/C10H13NO/c1-10(2)11-7-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
Standard InChI Key ODSJDKBZGLWYHU-UHFFFAOYSA-N
SMILES CC1(NCC2=CC=CC=C2O1)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecular formula of 2,2-dimethyl-3,4-dihydro-2H-benzo[e] oxazine is C10_{10}H13_{13}NO, with a molecular weight of 177.20 g/mol. The structure consists of a benzene ring fused to a partially saturated oxazine ring, where the 2-position is substituted with two methyl groups. This configuration introduces steric hindrance and electronic effects that influence its reactivity . Compared to simpler benzoxazines like 3,4-dihydro-2H-benzo[e][1, oxazine (PubChem CID 21886866, molecular weight 135.16 g/mol) , the dimethyl groups enhance thermal stability and alter solubility profiles.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the structure. For example, derivatives synthesized via visible-light catalysis exhibit distinct 1H^1H NMR signals:

  • Aromatic protons resonate between δ 6.48–9.74 ppm, reflecting the electron-withdrawing effects of the oxazine ring.

  • Methyl groups at the 2-position appear as singlets near δ 2.41 ppm .
    13C^{13}C NMR data further corroborate the structure, with the oxazine carbonyl carbon appearing near δ 155 ppm .

Synthetic Methodologies

Visible-Light-Catalyzed Synthesis

A breakthrough in synthesis involves visible-light photocatalysis, which offers milder conditions and higher regioselectivity. The general procedure involves:

  • Reactants: Substituted oximes (e.g., benzaldehyde oxime) and o-hydroxybenzyl alcohols.

  • Catalyst: Photoredox catalyst PC-1 (0.2 mol%) and TsOH (10 mol%).

  • Conditions: Toluene solvent, 12 W blue LED irradiation, 12-hour reaction time .

Table 1: Representative Derivatives Synthesized via Visible-Light Catalysis

CompoundSubstituentsYield (%)Melting Point (°C)
3a2,4-diphenyl7690–92
3e2-bromo58139–141
3h2-naphthyl71157–159
3kQuinolin-3-yl39217–219
Data sourced from

This method achieves yields up to 76% and enables the incorporation of diverse substituents, including aryl, halogen, and heteroaromatic groups .

Reactivity and Functionalization

Electrophilic Substitution

The benzene ring undergoes electrophilic substitution at the para position relative to the oxazine oxygen. For instance, bromination with NBS (N-bromosuccinimide) yields mono-brominated derivatives, which serve as intermediates for cross-coupling reactions .

Ring-Opening Reactions

Under acidic conditions, the oxazine ring opens to form secondary amines. This reactivity is exploited to generate intermediates for polymer synthesis, such as polybenzoxazines.

Applications in Materials Science

Polybenzoxazine Resins

2,2-Dimethyl-3,4-dihydro-2H-benzo[e] oxazine is a precursor for high-performance polybenzoxazines. These resins exhibit:

  • Thermal stability: Decomposition temperatures exceeding 300°C.

  • Low dielectric constants: < 2.7 at 1 MHz, suitable for microelectronics.

Photoresponsive Materials

Derivatives with extended conjugation (e.g., compound 3o with a styryl group) show solvatochromic shifts, making them candidates for organic light-emitting diodes (OLEDs) .

Industrial Scalability

Continuous-Flow Synthesis

Industrial production utilizes continuous-flow reactors to optimize:

  • Temperature control: Maintained at 60–80°C for exothermic cyclization steps.

  • Residence time: 30 minutes, achieving >90% conversion.

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